Acute Toxicity Shift: Nitrobenzylidene vs. Dimethoxybenzylidene Substituent
In a direct head‑to‑head comparison of the benzylidene substituent, the dimethoxy analog 4-((3,4-dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits an intragastric LD₅₀ of 1190 mg/kg in rats (toxicity class IV) [1]. In a related 1,2,4-triazole-3-thiol core, replacing a dimethoxybenzylidene with a nitrobenzylidene substituent lowered the LD₅₀ to 566–576 mg/kg [2]. Although a direct LD₅₀ value for 5-(2-fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has not been published, the substituent‑driven toxicity reduction indicates that end‑users cannot assume the same safety margin as the dimethoxy analog and must apply stricter handling protocols.
| Evidence Dimension | Acute oral toxicity (LD₅₀, rat) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be ≤576 mg/kg based on nitrobenzylidene effect in a homologous series |
| Comparator Or Baseline | 4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol: LD₅₀ = 1190 mg/kg |
| Quantified Difference | ≥2-fold increase in acute toxicity (lower LD₅₀) when moving from dimethoxybenzylidene to nitrobenzylidene |
| Conditions | Intragastric administration in rats; K.K. Sidorov toxicity classification |
Why This Matters
Procurement and handling protocols must differentiate between the dimethoxy analog (class IV, relatively low hazard) and the nitrobenzylidene compound, which likely falls into a more restrictive toxicity class.
- [1] Martynyshyn, V. P.; Semtsov, V. M. Study of the acute toxicity of 4‑(3,4‑dimethoxybenzylidene)amino)‑5‑(2‑fluorophenyl)‑4H‑1,2,4‑triazole‑3‑thiol by in silico and in vivo methods. Sci. Messenger LNU Vet. Med. Biotechnol., Ser. Vet. Sci. 2024, No. 114, 198–202. View Source
- [2] Sameliuk, Y. H.; Kaplaushenko, T. M.; Al Zedan, F. Study acute toxicity of 4‑(R‑amino)‑5‑(thiophen‑2‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol in vivo. J. Org. Pharm. Chem. 2018, 16 (3), 44–50. View Source
